REACTION_CXSMILES
|
Cl.[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][OH:10])=[N:7][CH:8]=1.[Na].[Cl:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16]Cl>CO>[Cl:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][OH:10])=[N:7][CH:8]=1 |f:0.1,^1:10|
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
Cl.OC=1C=CC(=NC1)CO
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CCl)C=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
while stirring, over a period of 25 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution is stirred for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture is refluxed for 19 hours
|
Duration
|
19 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to a residue
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(COC=2C=CC(=NC2)CO)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |